2-Amino-4-bromo-3-(trifluoromethyl)pyridine
Overview
Description
“2-Amino-4-bromo-3-(trifluoromethyl)pyridine” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . They are primarily used to protect crops from pests . More than 20 new TFMP-containing agrochemicals have been introduced to the market . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives has been a significant contributor to recent advances in the agrochemical, pharmaceutical, and functional materials fields . The development of fluorinated organic chemicals, which includes TFMP derivatives, is becoming an increasingly important research topic . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of TFMP derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C6H4BrF3N2 . Its molecular weight is 241.01 g/mol . The InChI string representation of its structure is InChI=1S/C6H4BrF3N2/c7-3-1-2-12-5 (11)4 (3)6 (8,9)10/h1-2H, (H2,11,12) .Chemical Reactions Analysis
“this compound” is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 241.01 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 0, an Exact Mass of 239.95100 g/mol, a Monoisotopic Mass of 239.95100 g/mol, a Topological Polar Surface Area of 38.9 Ų, a Heavy Atom Count of 12, a Formal Charge of 0, and a Complexity of 161 .Scientific Research Applications
2-Amino-4-bromo-3-(trifluoromethyl)pyridine has diverse applications in scientific research:
Mechanism of Action
Target of Action
It’s known that this compound is used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and inhibiting their action can be beneficial in treating and preventing diseases like cancer and neurodegenerative disorders .
Mode of Action
It’s known to be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
It’s known to be used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . These inhibitors can potentially treat and prevent diseases like cancer and neurodegenerative disorders .
Action Environment
It’s known that the success of the suzuki–miyaura (sm) cross-coupling reaction, in which this compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Future Directions
The future of TFMP derivatives, including “2-Amino-4-bromo-3-(trifluoromethyl)pyridine”, looks promising. Many novel applications of TFMP are expected to be discovered in the future . The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the regioselective deprotonation at the C-3 position of a pyridine derivative using lithium diisopropylamide (LDA), followed by trapping with carbon dioxide to form the corresponding nicotinic acid . Another method includes the trifluoromethylation of 4-iodobenzene, which can be further functionalized to introduce the amino and bromo groups .
Industrial Production Methods
Industrial production of this compound often involves high-temperature vapor-phase reactions with transition metal-based catalysts. For instance, simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C using catalysts like iron fluoride can yield trifluoromethylpyridine derivatives . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where the bromo group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for regioselective deprotonation.
Iron Fluoride: Catalyst for high-temperature vapor-phase reactions.
Palladium Complexes: Employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives, while oxidation reactions can produce corresponding pyridine N-oxides.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with different substitution pattern.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemicals.
Uniqueness
2-Amino-4-bromo-3-(trifluoromethyl)pyridine is unique due to the specific combination of amino, bromo, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZNMKDQXHRDOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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